ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and an ethyl ester
Preparation Methods
The synthesis of ETHYL 4-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Amide Bond: The amide bond is formed by reacting the tetrazole derivative with an appropriate acylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 4-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
ETHYL 4-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and methoxyphenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds such as:
Indole Derivatives: These compounds also feature aromatic rings and are studied for their biological activities.
Thiazole Derivatives: Known for their diverse biological activities, thiazole derivatives share some structural similarities with the tetrazole ring.
The uniqueness of ETHYL 4-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N5O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O4/c1-3-28-19(26)14-4-8-15(9-5-14)20-17(25)12-24-22-18(21-23-24)13-6-10-16(27-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,20,25) |
InChI Key |
ZYJMKGMCXALCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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